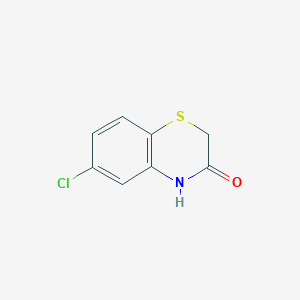

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro-

Description

6-Chloro-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core with a chlorine substituent at the 6-position. This scaffold is notable for its diverse biological activities, including analgesic, antitubercular, and monoamine oxidase (MAO) inhibitory properties . The compound is synthesized via methods such as LDA-mediated cyclization, which offers advantages in simplicity and mild reaction conditions compared to traditional chlorination and nucleophilic substitution approaches .

Properties

IUPAC Name |

6-chloro-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAYHCBWNOSTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential medicinal properties, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for:

- Antimicrobial Activity : Investigations have shown that derivatives of this compound exhibit significant antimicrobial properties, making them useful in developing new antibiotics.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.

Chemical Research

In synthetic chemistry, 2H-1,4-benzothiazin-3(4H)-one, 6-chloro- serves as an important intermediate in the synthesis of more complex molecules. Its unique reactivity allows for:

- Synthesis of Derivatives : The chloroacetyl group can be substituted with various nucleophiles, leading to a range of benzothiazine derivatives with tailored properties for specific applications.

Table: Comparison of Benzothiazine Derivatives

| Compound Name | Biological Activity | Synthetic Methodology |

|---|---|---|

| 6-Chloroacetyl-2H-benzothiazin-3(4H)-one | Antimicrobial, Anticancer | Reaction with chloroacetyl chloride |

| 6-Bromoacetyl-2H-benzothiazin-3(4H)-one | Antifungal | Similar substitution reactions |

| 6-Methyl-2H-benzothiazin-3(4H)-one | Calcium antagonistic | Alkylation reactions |

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for:

- Manufacturing Specialty Chemicals : Used as a building block in the synthesis of various industrial chemicals.

Biological Mechanism of Action

The mechanism of action involves the interaction of the chloroacetyl group with nucleophilic sites in biological molecules. This can lead to:

- Enzyme Inhibition : The covalent bonding may inhibit specific enzyme activities, disrupting cellular processes critical for pathogen survival or cancer cell growth.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of synthesized derivatives based on 2H-1,4-benzothiazin-3(4H)-one, 6-chloro-. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antibiotic agents.

Case Study 2: Anticancer Activity

Research focused on evaluating the anticancer effects of this compound on various cancer cell lines. The findings revealed that some derivatives effectively inhibited cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

6-Chloro-2H-1,4-Benzoxazin-3(4H)-one

- Structural Difference: The benzoxazinone core replaces sulfur with oxygen, altering electronic properties and hydrogen-bonding capabilities.

- Biological Activity: Exhibits antifungal activity against Phytophthora cactorum (72% inhibition at 20 mg/L) but shows weaker potency compared to benzothiazinone derivatives against Candida species .

- Physical Properties: The benzoxazinone adopts a screw-boat conformation in its crystal structure, stabilized by intermolecular N–H···O hydrogen bonds, which may enhance solubility compared to the sulfur-containing analog .

6-Bromo-2-Methyl-2H-1,4-Benzothiazin-3(4H)-one

- Substituent Effects: Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may improve membrane permeability but reduce metabolic stability.

- Synthetic Accessibility : Requires bromination steps, which are less straightforward than chlorination, leading to lower yields .

2-(4-Chlorobenzoylmethyl)-2H-1,4-Benzothiazin-3(4H)-one

- Functionalization : The addition of a 4-chlorobenzoyl group enhances π-π stacking interactions in crystal packing, improving structural rigidity. This derivative has been structurally characterized but lacks detailed biological data .

Fluconazole Analogues with Benzothiazinone/Benzoxazinone Moieties

- Antifungal Activity: Replacement of fluconazole’s triazole with a benzothiazinone moiety (e.g., compound 4a) results in potent anti-Candida activity (MIC < 1 µg/mL), outperforming benzoxazinone analogs due to sulfur’s electronegativity and hydrogen-bond acceptor capacity .

Data Tables

Key Research Findings

MAO-B Inhibition : The 6-chloro derivative’s chlorine atom enhances electron-withdrawing effects, stabilizing interactions with MAO-B’s flavin cofactor, making it a candidate for neurodegenerative disease therapy .

Antifungal SAR: Benzothiazinones outperform benzoxazinones in anti-Candida activity due to sulfur’s stronger hydrogen-bond acceptor capacity, critical for binding fungal cytochrome P450 enzymes .

Synthetic Advancements: LDA-mediated methods reduce reliance on harsh chlorinating agents, improving safety and scalability for benzothiazinone derivatives .

Biological Activity

2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. It also discusses its mechanism of action and compares its activity with related compounds.

Chemical Structure and Properties

The compound features a benzothiazine ring structure with a chlorine atom at the 6th position, which influences its chemical reactivity and biological activity. The presence of the chloro substituent is hypothesized to enhance interaction with biological targets through covalent bonding.

Antimicrobial Activity

Recent studies have demonstrated that 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- exhibits notable antimicrobial properties. In a comparative study, derivatives of benzothiazine compounds were evaluated for their antibacterial efficacy against various bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| 6-Chloro-2H-1,4-benzothiazin-3(4H)-one | 32 µg/mL | |

| Streptomycin (control) | 16 µg/mL |

The compound's MIC value suggests moderate antibacterial activity; however, its effectiveness can vary depending on the specific bacterial strain tested.

Anticancer Activity

In vitro studies have indicated that 6-chloro derivatives of benzothiazine compounds possess anticancer properties. For instance, one study reported that the compound inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

Antioxidant Activity

The antioxidant potential of 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- has also been explored. In a DPPH radical scavenging assay, the compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | Scavenging Activity (%) | Reference |

|---|---|---|

| 6-Chloro-2H-1,4-benzothiazin-3(4H)-one | 65% at 100 µg/mL | |

| Ascorbic Acid (control) | 85% at 100 µg/mL |

This activity suggests that the compound may contribute to protective effects against oxidative stress-related diseases.

The mechanism by which 2H-1,4-Benzothiazin-3(4H)-one, 6-chloro- exerts its biological effects is multifaceted:

- Enzyme Inhibition : The chloro group may facilitate covalent interactions with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways critical for cell growth and survival.

- DNA Interaction : Some studies suggest that benzothiazine derivatives can intercalate into DNA or disrupt replication processes.

Case Studies

A case study involving the synthesis and biological evaluation of various derivatives highlighted the importance of structural modifications on biological activity. For example, introducing different substituents on the benzothiazine ring significantly altered the antimicrobial potency and cytotoxicity profiles.

Q & A

Q. How is the molecular structure of 6-chloro-2H-1,4-benzothiazin-3(4H)-one experimentally determined?

The molecular structure is typically resolved via single-crystal X-ray diffraction (SCXRD) . Key steps include:

- Growing high-quality single crystals using slow evaporation or vapor diffusion.

- Collecting diffraction data with a Bruker SMART CCD area detector (monochromated Mo-Kα radiation, λ = 0.71073 Å) .

- Refining the structure using programs like SHELXL , which optimize parameters such as bond lengths, angles, and anisotropic displacement factors. For example, the compound crystallizes in an orthorhombic system (space group ) with unit cell dimensions , and .

- Validating hydrogen bonding (e.g., intermolecular N–H⋯O interactions) to confirm packing arrangements .

Q. What synthetic methodologies are employed for preparing 6-chloro-2H-1,4-benzothiazin-3(4H)-one?

Common routes involve cyclization reactions and nucleophilic substitution :

- Cyclization : Reacting 2-aminothiophenol derivatives with chloroacetyl chloride in basic conditions to form the benzothiazinone core.

- Chlorination : Introducing chlorine at the 6-position via electrophilic aromatic substitution using or in the presence of a Lewis catalyst (e.g., ) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

Q. How is the compound characterized post-synthesis?

Multi-spectral analysis ensures purity and structural confirmation:

- NMR : and NMR verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl carbon at δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak () and fragmentation patterns.

- FT-IR : Peaks at 1680–1720 cm confirm the carbonyl group .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 6-chloro-2H-1,4-benzothiazin-3(4H)-one derivatives?

Structure-activity relationship (SAR) studies integrate:

- Docking simulations : Using software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .

- QSAR modeling : Correlating electronic (HOMO/LUMO) or steric parameters (molar refractivity) with bioactivity data from analogs .

- MD simulations : Assessing stability of ligand-receptor complexes over nanosecond timescales (GROMACS/AMBER).

Q. What strategies resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., anomalous thermal parameters or occupancy discrepancies) are addressed by:

Q. How does ring puckering influence the compound’s reactivity?

The six-membered heterocyclic ring adopts a screw-boat conformation (analyzed using Cremer-Pople puckering coordinates). This affects:

Q. What advanced synthetic routes improve yield or selectivity?

Mechanochemical synthesis offers a solvent-free alternative:

- Ball milling : Reacting 2-aminothiophenol with chloroacetic acid in the presence of - as a catalyst.

- Advantages : Higher atom economy (≈85% yield) and reduced byproducts compared to solution-phase methods .

Q. How are analytical contradictions (e.g., NMR vs. XRD data) resolved?

Contradictions arise from dynamic processes (e.g., tautomerism) or polymorphic forms. Mitigation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.